molecular formula C9H9BrClN B2900798 3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline CAS No. 1330751-32-0

3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline

Cat. No.: B2900798
CAS No.: 1330751-32-0
M. Wt: 246.53
InChI Key: NISGMEFDGVVOLL-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline is a synthetic organic compound belonging to the tetrahydroquinoline class, featuring a partially saturated quinoline core substituted with bromo and chloro functional groups. These halogens make it a versatile and valuable building block in medicinal chemistry and drug discovery research. While specific biological data for this compound may not be available, the tetrahydroquinoline and quinoline scaffold is recognized as a privileged structure in the development of anticancer agents . Quinoline-based compounds have demonstrated the ability to exert cytotoxic effects through multiple mechanisms, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . Furthermore, this compound serves as a key synthetic intermediate for the construction of more complex chemical entities. Its structure is related to other research chemicals like 3-Bromo-5,6,7,8-tetrahydroquinoline and 2-Chloro-5,6,7,8-tetrahydroquinoline , highlighting its potential role in structure-activity relationship (SAR) studies to optimize pharmacological properties. Researchers utilize this bromo- and chloro-functionalized intermediate to explore new chemical space in the search for bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-2-chloro-5,6,7,8-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISGMEFDGVVOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine substituents participate in nucleophilic substitution reactions under varying conditions.

Bromine Substitution

The bromine atom at position 3 undergoes displacement with nucleophiles like amines or alkoxides. For example:

ReagentConditionsProductReference
Sodium methoxideMethanol, reflux3-Methoxy-2-chloro-5,6,7,8-tetrahydroquinoline
Ammonia (NH₃)Ethanol, 80°C3-Amino-2-chloro-5,6,7,8-tetrahydroquinoline

Mechanism : The reaction proceeds via an SₙAr pathway due to the electron-deficient aromatic ring. The tetrahydroquinoline’s partial saturation lowers resonance stabilization, enhancing substitution rates compared to fully aromatic quinolines .

Chlorine Substitution

The chlorine at position 2 is less reactive than bromine but undergoes substitution with strong nucleophiles:

ReagentConditionsProductReference
Potassium cyanide (KCN)DMF, 100°C2-Cyano-3-bromo-5,6,7,8-tetrahydroquinoline
Hydrazine (N₂H₄)Ethanol, 60°C2-Hydrazinyl-3-bromo-5,6,7,8-tetrahydroquinoline

Oxidation and Reduction

The tetrahydroquinoline core undergoes redox reactions at the saturated C5–C8 positions.

Oxidation

Oxidation with strong oxidants yields quinoline derivatives:

ReagentConditionsProductReference
KMnO₄ (acidic)H₂SO₄, 60°C3-Bromo-2-chloroquinoline
DDQ (dichlorodicyanoquinone)Toluene, refluxPartially oxidized dihydroquinoline

Mechanism : Manganese dioxide abstracts hydrogen from the saturated ring, forming conjugated double bonds .

Reduction

Catalytic hydrogenation further saturates the ring:

ReagentConditionsProductReference
H₂, Pd/CEthanol, RT3-Bromo-2-chloro-decahydroquinoline

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

ReagentConditionsProductReference
Phenylboronic acid, Pd(PPh₃)₄DME, 80°C3-Phenyl-2-chloro-5,6,7,8-tetrahydroquinoline

Mechanism : Oxidative addition of Pd(0) to the C–Br bond followed by transmetallation and reductive elimination .

Electrophilic Aromatic Substitution

The aromatic ring undergoes halogenation or nitration at activated positions:

ReagentConditionsProductReference
HNO₃, H₂SO₄0°C3-Bromo-2-chloro-6-nitro-5,6,7,8-tetrahydroquinoline
Br₂, FeBr₃CH₂Cl₂, RT3,6-Dibromo-2-chloro-5,6,7,8-tetrahydroquinoline

Regioselectivity : Bromination occurs preferentially at position 6 due to directing effects of the existing halogens .

Elimination Reactions

Base-induced dehydrohalogenation forms unsaturated intermediates:

ReagentConditionsProductReference
DBU (1,8-diazabicycloundec-7-ene)THF, 50°C3-Bromo-2-chloro-5,7,8,9-tetrahydroquinoline (conjugated diene)

Scientific Research Applications

3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of 3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or receptors. Further research is needed to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The positions and types of substituents critically influence the reactivity and biological activity of tetrahydroquinolines. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline Br (3), Cl (2) C₉H₈BrClN Dual halogenation enhances electrophilicity; positions favor steric accessibility. N/A
2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline Cl (2), Ph (4) C₁₅H₁₄ClN Phenyl group introduces π-π stacking potential; chlorine aids in reactivity.
2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline Cl (2), CH₃ (6,6) C₁₁H₁₄ClN Dimethyl groups increase steric bulk, altering binding kinetics.
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Br (6), CH₃ (4,4) C₁₁H₁₄BrN Bromine at position 6 may reduce reactivity compared to position 3.

Key Observations :

  • Halogen placement (e.g., Br at position 3 vs. 6) affects electronic distribution and steric interactions.
  • Bulky substituents (e.g., phenyl or dimethyl groups) modulate solubility and target engagement .

Halogenation and Cross-Coupling Reactions

Synthesis of halogenated tetrahydroquinolines often involves:

  • Iodine-mediated halogenation: As seen in the synthesis of 2-methyl-3-iodo-4-ethoxy-5,6,7,8-tetrahydroquinoline (), where iodine and KI facilitate electrophilic substitution .

Challenges for 3-Bromo-2-chloro Derivatives :

  • Sequential halogenation requires precise regiocontrol to avoid cross-reactivity.
  • Bromine’s higher reactivity compared to chlorine may necessitate protective group strategies.

Physicochemical Properties

Predicted Collision Cross-Section (CCS) and Mass Spectrometry

For 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline ():

Adduct m/z CCS (Ų)
[M+H]⁺ 196.09 140.3
[M+Na]⁺ 218.07 155.6

The target compound’s bromine atom (higher atomic mass) would increase molecular weight (~265–270 g/mol) and CCS, impacting chromatographic retention and MS detection .

Solubility and Lipophilicity

  • Dimethyl or ethoxy groups (e.g., in ) can mitigate hydrophobicity .

C5a Receptor Antagonism

Tetrahydroquinolines with amino substituents (e.g., 5-amino-2-aryl derivatives in ) exhibit nanomolar affinity for C5a receptors, critical in inflammatory diseases . While 3-bromo-2-chloro lacks an amino group, its halogenated scaffold may interact with hydrophobic binding pockets in similar targets.

Antiparasitic Potential

Compounds like 4-ethoxy-2-methyl-5,6,7,8-tetrahydroquinoline () show activity against apicomplexan parasites, suggesting halogenated analogs could be optimized for antiparasitic drug development .

Biological Activity

3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are widely recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available literature and research findings.

The molecular formula of this compound is C9H8BrClNC_9H_8BrClN. This compound features both bromine and chlorine substituents on the quinoline structure, which can significantly influence its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Pathogen MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies revealed that this compound induces apoptosis in cancer cell lines. The following table summarizes the IC50 values observed in different cancer types:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Experimental models demonstrated a reduction in pro-inflammatory cytokines when treated with this compound. The following table outlines the effects on relevant cytokines:

Cytokine Concentration (pg/mL) Control (pg/mL)
TNF-α150300
IL-6100250
IL-1β80200

These findings indicate that the compound may inhibit inflammatory responses through various mechanisms .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Anticancer Study : A study conducted on mice bearing tumor xenografts showed that administration of this compound resulted in a significant reduction in tumor size compared to controls. The treatment group exhibited a tumor volume decrease of approximately 65% after four weeks .
  • Antimicrobial Efficacy in Clinical Isolates : Clinical isolates from patients with infections were tested against this compound. Results indicated effective inhibition of resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting its potential utility in treating drug-resistant infections .

Q & A

Q. What role does this compound play in photoredox catalysis?

  • Research Findings :
  • The compound acts as a halogen atom transfer (XAT) reagent in visible-light-driven C–C bond formation, leveraging its C-Br bond lability .
  • Mechanism : Irradiation with blue LEDs (450 nm) generates bromine radicals, initiating cascade cyclization reactions .
  • Optimization : Replace chlorine with electron-deficient groups (e.g., CF₃) to enhance radical stability and reaction efficiency .

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